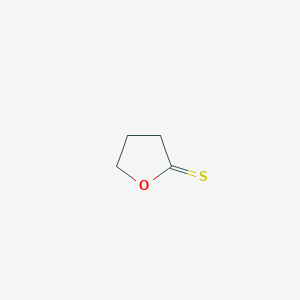

Oxolane-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxolane-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H6OS It is a four-membered ring structure that includes a sulfur atom, making it a thiolactone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxolane-2-thione can be synthesized through the ring-opening polymerization of racemic β-thiobutyrolactone. This process is typically catalyzed by phosphazene bases, which facilitate the polymerization at room temperature in solvents such as toluene or tetrahydrofuran . The reactivity of the polymerization process increases with the basicity and steric hindrance of the phosphazene used .

Industrial Production Methods

Industrial production of thiobutyrolactone may involve similar synthetic routes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxolane-2-thione undergoes various chemical reactions, including:

Ring-opening polymerization: This reaction is catalyzed by phosphazenes and results in the formation of poly(3-thiobutyrolactone).

Copolymerization: This compound can copolymerize with other monomers, such as glycidyl phenyl ether, to form poly(ester-alt-sulfide).

Common Reagents and Conditions

Phosphazene bases: Used as catalysts in ring-opening polymerization.

Solvents: Toluene and tetrahydrofuran are commonly used solvents for these reactions.

Major Products Formed

Poly(3-thiobutyrolactone): Formed through ring-opening polymerization.

Poly(ester-alt-sulfide): Formed through copolymerization with glycidyl phenyl ether.

Wissenschaftliche Forschungsanwendungen

Oxolane-2-thione has several scientific research applications:

Polymer Chemistry: Used in the synthesis of polythioesters, which have applications in biodegradable plastics and other materials.

Biochemistry: Studied for its role in the metabolism of sulfur-containing heterocyclic compounds by certain fungi.

Material Science: Utilized in the development of new materials with unique properties, such as improved degradability and biocompatibility.

Wirkmechanismus

The mechanism of action of thiobutyrolactone in ring-opening polymerization involves the abstraction of an acidic methylene hydrogen by the phosphazene catalyst. This generates a phosphazenium–thiocarboxylate ion-pair species, which acts as the initiating and chain-propagating species in the polymerization process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

γ-Butyrolactone: A five-membered lactone that is structurally similar but lacks the sulfur atom present in thiobutyrolactone.

δ-Valerolactone: Another lactone with a six-membered ring structure.

ε-Caprolactone: A seven-membered lactone used in the synthesis of biodegradable polymers.

Uniqueness

Oxolane-2-thione’s uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it valuable in specific applications, such as the synthesis of polythioesters with enhanced degradability and biocompatibility .

Eigenschaften

CAS-Nummer |

39700-44-2 |

|---|---|

Molekularformel |

C4H6OS |

Molekulargewicht |

102.16 g/mol |

IUPAC-Name |

oxolane-2-thione |

InChI |

InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h1-3H2 |

InChI-Schlüssel |

WOQPIIAJLDWJCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=S)OC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.